

Introduction: The Strategic Value of Halogenated Isoquinolines

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Compound of Interest

Compound Name: 1-Bromo-8-Chloroisoquinoline

Cat. No.: B573170

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The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and synthetic compounds. The strategic introduction of halogen atoms onto this heterocyclic framework provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. **1-Bromo-8-chloroisoquinoline** is a synthetically valuable, yet under-characterized, dihalogenated isoquinoline that offers significant potential as a versatile building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of **1-Bromo-8-chloroisoquinoline**, synthesizing available data with established principles of organic chemistry to offer insights for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, plausible synthetic strategies, unique chemical reactivity, and potential applications, with a focus on providing the causal and mechanistic understanding essential for its effective utilization in research and development.

Section 1: Core Physicochemical Properties

1-Bromo-8-chloroisoquinoline is a distinct isomer within the family of bromochloroisoquinolines. Its precise structure dictates its reactivity and potential applications. The core properties are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |
|--------------------|--|-----------|
| CAS Number | 1359828-80-0 | [1][2][3] |
| Molecular Formula | C ₉ H ₅ BrClN | [1][4] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br | |
| InChI Key | RWBOOZDHIKMEHN-UHFFFAOYSA-N | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C or Sealed in dry, Room Temperature | [1][2] |

Note: Experimental data such as melting point, boiling point, and density for this specific isomer are not widely reported in publicly available literature.

Molecular Structure

The structure of **1-Bromo-8-chloroisoquinoline** features a fused bicyclic system with a bromine atom at the C1 position and a chlorine atom at the C8 position.

Caption: Chemical structure of **1-Bromo-8-chloroisoquinoline**.

Section 2: Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for **1-Bromo-8-chloroisoquinoline** are not extensively documented, a logical and robust protocol can be designed based on established heterocyclic chemistry transformations. A common strategy for introducing a halogen at the 1-position of an isoquinoline is through the treatment of an isoquinolin-1-one precursor with a halogenating agent.

Representative Synthetic Protocol: From 8-Chloroisoquinolin-1(2H)-one

This proposed workflow begins with a readily accessible starting material and employs reliable, well-understood reactions.

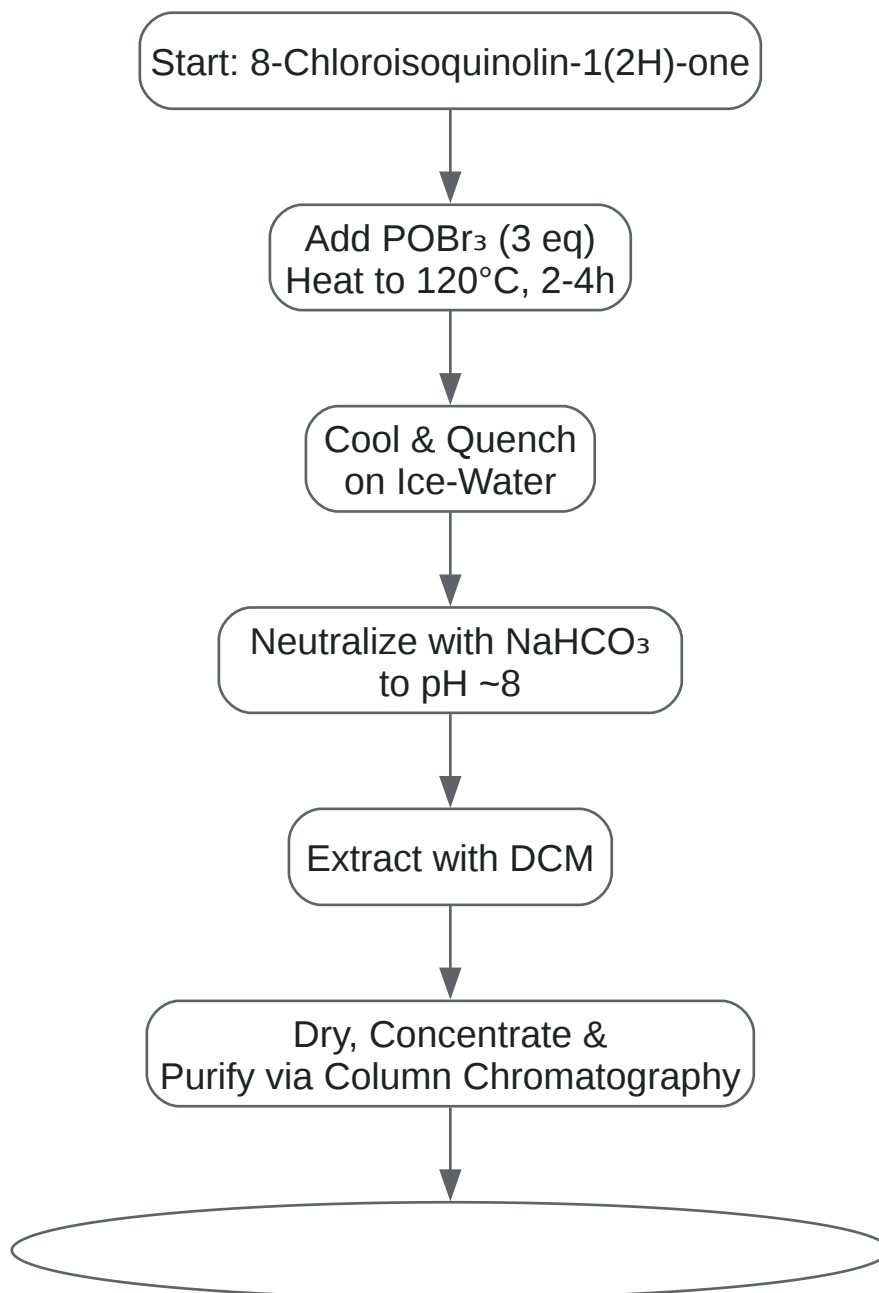
- Starting Material: 8-Chloroisoquinolin-1(2H)-one.
- Reaction: Bromination using a phosphorus-based reagent.
- Rationale: Reagents like phosphorus oxybromide (POBr_3) or a mixture of phosphorus pentabromide (PBr_5) and phosphorus oxychloride (POCl_3) are effective for converting the lactam (isoquinolinone) to the corresponding 1-bromo derivative. This is analogous to the conversion of 7-bromo-1-hydroxyisoquinoline to 7-bromo-1-chloroisoquinoline using POCl_3 . [6] The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of bromide.

Step-by-Step Methodology

- Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 8-chloroisoquinolin-1(2H)-one (1.0 eq).
- Reagent Addition: Add phosphorus oxybromide (POBr_3) (3.0 eq) to the flask. Self-Validation Note: Using a significant excess of the halogenating agent ensures the reaction goes to completion.
- Reaction: Heat the mixture to 100-120°C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with stirring. Causality Explanation: This step hydrolyzes the excess phosphorus reagents and precipitates the crude product.
- Neutralization: The acidic aqueous solution is slowly neutralized with a saturated sodium bicarbonate (NaHCO_3) solution or aqueous ammonia until the pH reaches ~8. This ensures the product, which is basic, is in its free-base form for efficient extraction.
- Extraction: The aqueous slurry is extracted three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield pure **1-Bromo-8-chloroisoquinoline**.

Synthetic Workflow Diagram



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Caption: Proposed workflow for the synthesis of **1-Bromo-8-chloroisoquinoline**.

Section 3: Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of **1-Bromo-8-chloroisoquinoline** lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, this reactivity difference can be exploited for selective, stepwise functionalization.

The Principle of Selective Reactivity

The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order: $I > Br > Cl > F$.^[7] This trend is directly correlated with the bond dissociation energies of the carbon-halogen bond.

- C-Br Bond: Weaker, more easily cleaved by the palladium catalyst.
- C-Cl Bond: Stronger, requires more forcing conditions (higher temperatures, longer reaction times, and often specialized ligands) to react.^[7]

This inherent difference allows chemists to selectively perform a reaction at the C1-Br position while leaving the C8-Cl position intact for a subsequent, different transformation. This makes **1-Bromo-8-chloroisoquinoline** a powerful linchpin for building molecular complexity.

Application in Suzuki-Miyaura Coupling

A prime example is the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

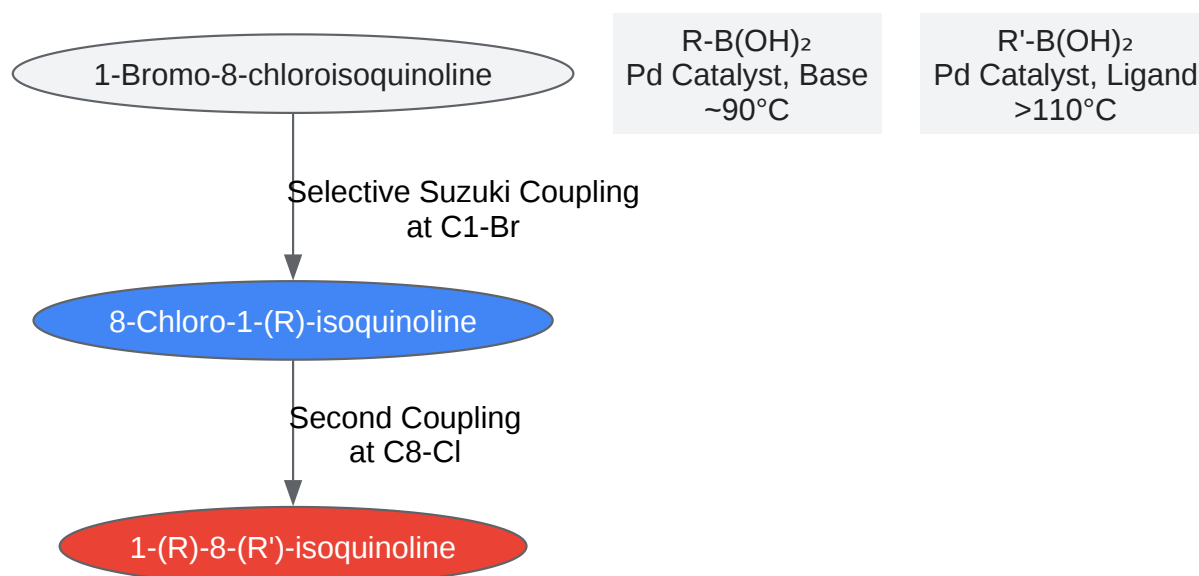
Experimental Protocol (Representative)

- Setup: To a reaction vial, add **1-Bromo-8-chloroisoquinoline** (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq).
- Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
- Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-90°C for 2-6 hours.^[7]

- Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product, an 8-chloro-1-arylisoquinoline, is then purified via chromatography.

The resulting product retains the chlorine atom, which can be used as a handle for a second, different cross-coupling reaction, perhaps under more vigorous conditions or with a different catalyst system, to introduce another substituent at the C8 position.

Selective Functionalization Diagram



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Caption: Exploiting differential reactivity for stepwise molecular assembly.

Section 4: Applications in Drug Discovery

Halogenated isoquinoline and quinoline scaffolds are prevalent in compounds with a wide range of biological activities.[8] While direct biological data for **1-Bromo-8-chloroisoquinoline** is scarce, its potential can be inferred from related structures.

- Anticancer Potential: Many halogenated isoquinolines serve as precursors for compounds with cytotoxic effects against various cancer cell lines.[8][9] The ability to selectively

introduce different aryl or alkyl groups at the C1 and C8 positions allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR) for kinase inhibition or other anticancer mechanisms.

- **Antimicrobial Activity:** The isoquinoline core is a known pharmacophore in antimicrobial agents, often acting by inhibiting bacterial DNA gyrase.^[9] **1-Bromo-8-chloroisoquinoline** can be used as a starting point to synthesize novel analogues to combat drug-resistant bacterial strains.

The primary role of this molecule is as a versatile intermediate. Its value lies not in its own bioactivity, but in the vast chemical space it unlocks for drug discovery programs through controlled, site-selective derivatization.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for **1-Bromo-8-chloroisoquinoline**. However, based on the hazard profiles of structurally similar compounds like 7-Bromo-1-chloroisoquinoline and other halogenated heterocycles, the following precautions are mandated.^{[10][11]}

- **Hazard Classification (Anticipated):**
 - Causes skin irritation (H315).^[10]
 - Causes serious eye irritation (H319).^[10]
 - May cause respiratory irritation (H335).^[10]

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
- **Personal Protection:**
 - **Eye/Face Protection:** Wear chemical safety goggles or a face shield.

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-8-chloroisoquinoline is a strategically important synthetic intermediate whose value is derived from the differential reactivity of its two halogen substituents. While its own properties and biological activities are not yet fully explored, its utility as a building block for creating diverse and complex molecules is clear. By enabling selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions, it provides researchers in drug discovery and materials science with a powerful tool for innovation. Adherence to rigorous safety protocols is essential when handling this and related compounds. Further research into the synthesis and applications of this molecule is warranted and promises to yield novel chemical entities with significant potential.

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